(1R,4R)-Bicycloheptane-2,5-dione (CAS 145092-77-9) is a rigid, C2-symmetric chiral building block utilized primarily in the synthesis of advanced asymmetric catalysts. Featuring a highly constrained norbornane framework with dual ketone functionalities, this enantiopure compound serves as the definitive precursor for chiral diene ligands (such as Bn-nbd*) and chiral diamines (such as DIANANE) . By providing a pre-resolved, stereochemically defined scaffold, it allows chemical manufacturers and research procurement teams to bypass complex enzymatic resolutions or chiral chromatography, ensuring reproducible downstream synthesis of late-transition-metal catalysts used in pharmaceutical and fine chemical production [1].
Substituting (1R,4R)-bicycloheptane-2,5-dione with its racemic counterpart (CAS 1218-68-4) or non-C2-symmetric chiral pool alternatives like camphor severely compromises synthetic efficiency and process scalability. Using the racemate necessitates tedious late-stage chiral resolution of the final synthesized ligands, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and requires expensive chiral stationary phases . Furthermore, unlike camphor-derived scaffolds, the strict C2-symmetry of the (1R,4R)-dione ensures that bis-functionalization (such as ditriflation or reductive amination) proceeds without generating complex, difficult-to-separate diastereomeric mixtures, making the pre-resolved (1R,4R) form the strictly required choice for atom-economical catalyst production [1].
In the synthesis of C2-symmetric chiral diene ligands for Rh-catalyzed asymmetric 1,4-additions, starting with enantiopure (1R,4R)-bicycloheptane-2,5-dione allows for direct conversion to the ditriflate and subsequent cross-coupling to yield (R,R)-Bn-nbd* . Utilizing the racemic diketone baseline requires late-stage resolution of the resulting diene, which limits the maximum theoretical yield of the target enantiomer to <50% and introduces significant purification bottlenecks . Procurement of the pre-resolved (1R,4R)-enantiomer effectively doubles the theoretical throughput of the target chiral ligand while eliminating the need for chiral chromatography.
| Evidence Dimension | Theoretical yield of enantiopure (R,R)-Bn-nbd* ligand |
| Target Compound Data | (1R,4R)-bicycloheptane-2,5-dione (Enables up to 100% theoretical yield via direct ditriflation/cross-coupling) |
| Comparator Or Baseline | Racemic bicycloheptane-2,5-dione (<50% maximum theoretical yield due to mandatory late-stage resolution) |
| Quantified Difference | >2x increase in theoretical yield and elimination of chiral resolution steps |
| Conditions | Synthesis of (R,R)-Bn-nbd* via Swern oxidation, ditriflation, and Fe-catalyzed cross-coupling |
Procuring the enantiopure diketone drastically reduces synthetic steps and improves overall yield for high-value chiral diene ligands.
When (1R,4R)-bicycloheptane-2,5-dione is converted into the chiral diamine DIANANE and subsequently into Schiff base ligands, X-ray structural analysis reveals an N,N distance of 3.59 Å [1]. In contrast, standard ligands derived from the common chiral scaffold trans-1,2-diaminocyclohexane (DACH) exhibit a significantly tighter N,N distance of 2.91 Å [1]. This 0.68 Å expansion, driven by the rigid bicycloheptane core, provides a distinct stereochemical environment that is critical for achieving high enantioselectivity in specific asymmetric transformations, such as Nozaki-Hiyama-Kishi reactions.
| Evidence Dimension | N,N atomic distance in derived Schiff base ligands |
| Target Compound Data | DIANANE-derived ligands from (1R,4R)-bicycloheptane-2,5-dione (3.59 Å) |
| Comparator Or Baseline | Trans-1,2-diaminocyclohexane (DACH) derived ligands (2.91 Å) |
| Quantified Difference | 0.68 Å wider N,N distance |
| Conditions | X-ray crystallographic structural analysis of Schiff base ligands |
The expanded bite angle and rigid framework offer distinct stereocontrol in asymmetric catalysis compared to flexible or tighter DACH-based scaffolds.
The strict C2-symmetry of (1R,4R)-bicycloheptane-2,5-dione ensures that downstream bis-functionalization reactions—such as enolization followed by trapping with N-(2-Pyridyl)bis(trifluoromethanesulfonimide)—yield a single, structurally unambiguous C2-symmetric product . Conversely, utilizing non-C2-symmetric chiral pool ketones (e.g., camphor derivatives) for similar bis-functionalization typically results in complex diastereomeric mixtures due to regiochemical ambiguity . This symmetry advantage drastically simplifies purification workflows and improves the atom economy of catalyst manufacturing.
| Evidence Dimension | Regiochemical product profile during bis-functionalization |
| Target Compound Data | C2-symmetric (1R,4R)-bicycloheptane-2,5-dione (Yields single C2-symmetric intermediate) |
| Comparator Or Baseline | Non-C2-symmetric chiral ketones like camphor (Yields complex diastereomeric mixtures) |
| Quantified Difference | Elimination of regiochemical ambiguity and associated purification losses |
| Conditions | Bis-functionalization (e.g., ditriflation) during ligand synthesis |
C2-symmetry minimizes downstream purification bottlenecks, making this compound highly preferable for scalable catalyst production.
Directly utilized as the core precursor to synthesize (R,R)-Bn-nbd* and related C2-symmetric dienes, which are highly effective in the asymmetric 1,4-addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones .
Serves as the rigid scaffold for endo,endo-2,5-diaminobicycloheptane (DIANANE), enabling the design of novel salen-type ligands with expanded bite angles for asymmetric Nozaki-Hiyama-Kishi and hetero-Diels-Alder reactions [1].
Acts as a reliable, pre-resolved (1R,4R) starting material for pharmaceutical discovery programs that require rigid, C2-symmetric bicyclic scaffolds to explore novel chemical space without the overhead of in-house chiral resolution workflows .
Irritant